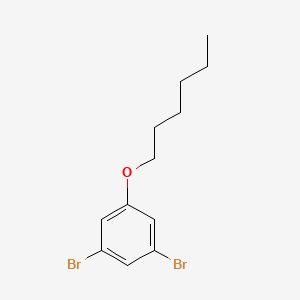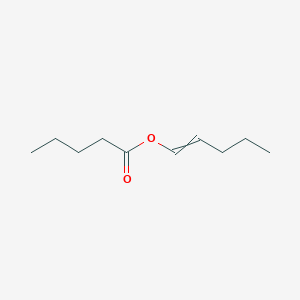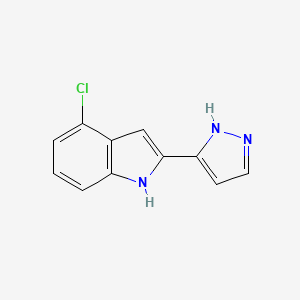
4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroindole: Shares the indole core but lacks the pyrazole ring.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: Lacks the chloro group.
Indole-3-carbinol: Another indole derivative with different functional groups.
Uniqueness
4-Chloro-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is unique due to the presence of both the chloro group and the pyrazole ring, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
827317-25-9 |
|---|---|
Molekularformel |
C11H8ClN3 |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-chloro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8ClN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
InChI-Schlüssel |
BKGLMKYOZIFKSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


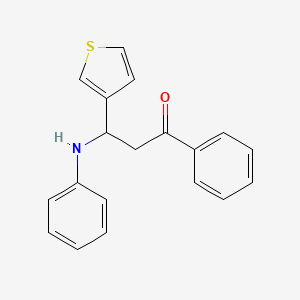
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)



![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
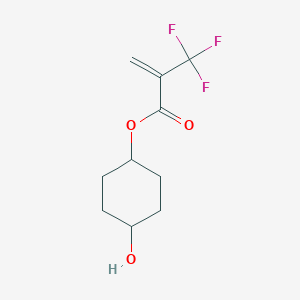
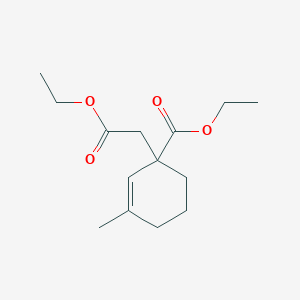
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)

![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
